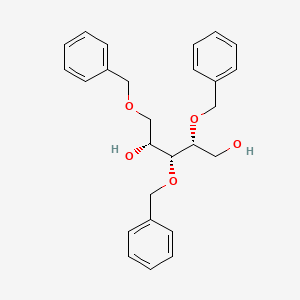

2-O,3-O,5-O-Tribenzyl-D-arabinitol

Description

2-O,3-O,5-O-Tribenzyl-D-arabinitol is a chemically modified derivative of D-arabinitol, a five-carbon sugar alcohol. The compound features benzyl ether protecting groups at the 2-, 3-, and 5-hydroxyl positions of the arabinitol backbone. Benzyl groups are widely employed in carbohydrate chemistry to protect hydroxyl moieties during synthetic pathways, enabling selective reactivity in subsequent reactions. This compound is primarily utilized as an intermediate in the synthesis of complex carbohydrates, nucleosides, or glycomimetics, where controlled deprotection strategies are critical .

Properties

IUPAC Name |

(2R,3R,4R)-2,3,5-tris(phenylmethoxy)pentane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEJAQAZBITKET-TWJOJJKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274896 | |

| Record name | 2,3,5-Tris-O-(phenylmethyl)-D-arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14233-53-5 | |

| Record name | 2,3,5-Tris-O-(phenylmethyl)-D-arabinitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14233-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Tris-O-(phenylmethyl)-D-arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O,3-O,5-O-Tribenzyl-D-arabinitol typically involves the benzylation of D-arabinitol. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete benzylation .

Industrial Production Methods

While specific industrial production methods for 2-O,3-O,5-O-Tribenzyl-D-arabinitol are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-O,3-O,5-O-Tribenzyl-D-arabinitol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzyl groups can be removed through hydrogenolysis to yield D-arabinitol.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of benzylated ketones or aldehydes.

Reduction: Formation of D-arabinitol.

Substitution: Formation of various substituted arabinitol derivatives.

Scientific Research Applications

2-O,3-O,5-O-Tribenzyl-D-arabinitol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential role in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-O,3-O,5-O-Tribenzyl-D-arabinitol primarily involves its role as an intermediate in various synthetic pathways. The benzyl groups provide protection to the hydroxyl groups of D-arabinitol, allowing selective reactions to occur at other positions. Upon deprotection, the compound can participate in further chemical transformations, targeting specific molecular pathways and interactions .

Comparison with Similar Compounds

Table 1: Comparison of Benzylated Sugar Alcohols

| Compound | Parent Sugar Alcohol | Substitution Pattern | Key Applications |

|---|---|---|---|

| 2-O,3-O,5-O-Tribenzyl-D-arabinitol | D-arabinitol | 2,3,5-O-benzyl | Synthetic intermediate |

| 1,2,5-Tri-O-benzyl-D-ribitol | D-ribitol | 1,2,5-O-benzyl | Glycosylation precursors |

| 2-O,3-O,5-O-Tribenzyl-D-xylitol | D-xylitol | 2,3,5-O-benzyl | Polymer chemistry |

Benzoylated vs. Benzylated Derivatives

Benzoyl groups (electron-withdrawing esters) contrast with benzyl ethers (electron-donating) in steric and electronic effects. For instance, 2''-,3''-O-benzoylated ribofuranose (as in ) exhibits reduced solubility in polar solvents compared to benzylated analogs due to the ester’s hydrophobicity. Benzoylation also requires harsher deprotection conditions (e.g., strong bases), whereas benzyl groups are removed via hydrogenolysis, offering milder selectivity .

Sulfated and Desulfated Glycans: Functional Analogues

Though structurally distinct from arabinitol derivatives, 2-O,3-O-desulfated heparin () demonstrates how substitution patterns dictate biological activity. Desulfation at specific positions abolishes anticoagulant properties but enhances anti-inflammatory effects by inhibiting HMGB1 secretion . This highlights the broader principle that regioselective modification—whether sulfation, benzylation, or benzoylation—profoundly impacts molecular function.

Research Findings and Implications

- Synthetic Efficiency : Benzylation strategies, as inferred from , often achieve higher yields (>80%) compared to benzoylation due to milder reaction conditions and commercial availability of reagents .

Biological Activity

2-O,3-O,5-O-Tribenzyl-D-arabinitol (CAS No. 14233-53-5) is a polyol compound derived from D-arabinitol, characterized by the presence of three benzyl groups at the 2, 3, and 5 positions. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including its role in glycosylation reactions and its effects on various biological systems.

- Molecular Formula : C21H26O5

- Molecular Weight : 362.43 g/mol

- IUPAC Name : 2-O-benzyl-3-O-benzyl-5-O-benzyl-D-arabinitol

The biological activity of 2-O,3-O,5-O-Tribenzyl-D-arabinitol is primarily attributed to its structural features that allow it to interact with various biomolecules. The presence of hydroxyl groups facilitates hydrogen bonding and interaction with enzymes and receptors. This compound has been studied for its potential roles in:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect carbohydrate metabolism and has implications for diabetes management.

Case Studies and Research Findings

- Antioxidant Properties : A study demonstrated that 2-O,3-O,5-O-Tribenzyl-D-arabinitol significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a therapeutic agent against oxidative damage.

- Glycosidase Inhibition : Research indicated that this compound effectively inhibited α-glucosidase activity in vitro. This suggests a possible application in controlling postprandial blood glucose levels in diabetic patients .

- Cell Proliferation Studies : In cancer research, 2-O,3-O,5-O-Tribenzyl-D-arabinitol was tested for its effects on cancer cell lines. It was found to induce apoptosis in certain types of cancer cells while having minimal effects on normal cells.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.